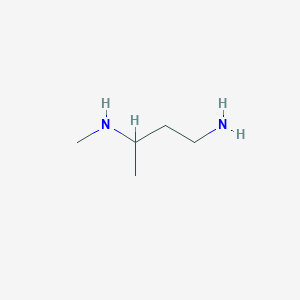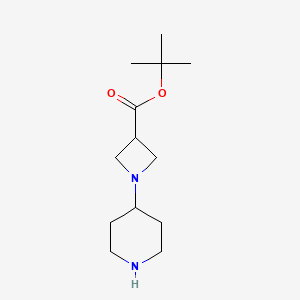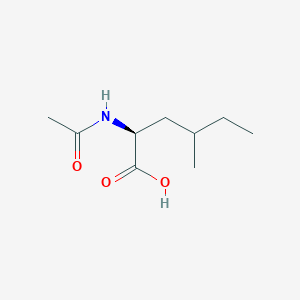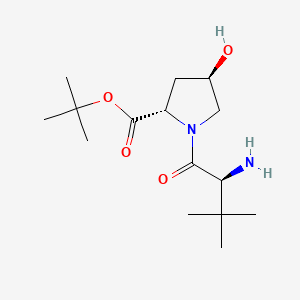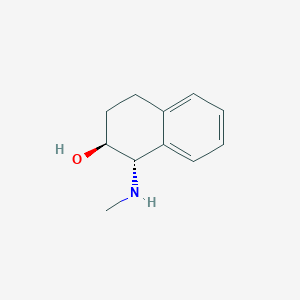
trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol: is a chiral compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methylamino group and a hydroxyl group attached to a tetrahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of the corresponding naphthalene derivative followed by the introduction of the methylamino group. Common synthetic routes include:
Reduction of Naphthalene Derivatives: The starting material, a naphthalene derivative, is subjected to reduction using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the tetrahydronaphthalene ring system.
Industrial Production Methods: Industrial production of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of functional groups under optimized conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo oxidation to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with catalysts such as palladium on carbon (Pd/C).
Substitution: Methylamine, other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted tetrahydronaphthalenes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Compounds: rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is used as an intermediate in the synthesis of chiral compounds for asymmetric synthesis.
Biology:
Biological Studies: The compound is used in studies to understand the behavior of chiral molecules in biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with molecular targets such as receptors or enzymes. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecules. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
- rac-(1R,2R)-2-aminocyclohexanecarboxylic acid
- rac-(1R,2R)-2-(dimethylamino)cyclohexanol
Comparison:
- Structural Differences: While rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol has a tetrahydronaphthalene ring system, similar compounds may have different ring structures such as cyclohexane.
- Functional Groups: The presence of different functional groups (e.g., carboxylic acid, dimethylamino) in similar compounds can lead to variations in reactivity and applications.
- Uniqueness: The combination of a tetrahydronaphthalene ring with a methylamino and hydroxyl group in rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol provides unique chemical properties and potential applications not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1S,2S)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c1-12-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m0/s1 |
Clave InChI |
KUDUKVRCFKJXBL-QWRGUYRKSA-N |
SMILES isomérico |
CN[C@@H]1[C@H](CCC2=CC=CC=C12)O |
SMILES canónico |
CNC1C(CCC2=CC=CC=C12)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



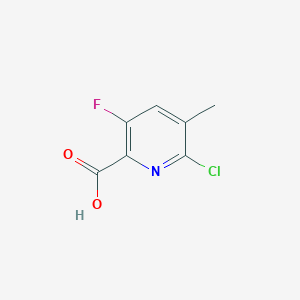
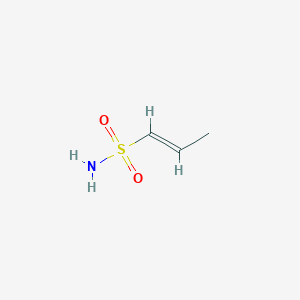
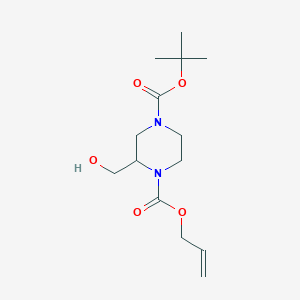
![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306759.png)
